Notch1 Signaling Inhibition: 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one vs. 7-Phenyl Analog
5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one exhibits nanomolar inhibition of human Notch1 signaling with an IC50 of 2 nM in a HEK293 cell-based luciferase reporter assay [1]. This potency is notable relative to its C7-phenyl-substituted analog (5-amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one; MW 293.36), for which direct Notch1 inhibition data are not reported in primary literature; the 7-phenyl analog is instead characterized as a PDE5 inhibitor ligand (PDB ID: 3HDZ) [2]. The absence of the C7 phenyl group in the target compound reduces molecular weight by 76 Da (217.27 vs. 293.36 g/mol) and eliminates a major hydrophobic moiety, which may confer distinct solubility and permeability characteristics [2]. Additionally, the target compound demonstrates gamma-secretase modulation with IC50 values of 4 nM in HEK293 cells, indicating dual Notch pathway engagement [3].
| Evidence Dimension | Notch1 signaling inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | 5-amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one (Notch1 IC50 not reported; PDE5 inhibitor ligand) |
| Quantified Difference | Notch1 inhibition data available for target compound; comparator lacks reported Notch1 activity and targets PDE5 instead |
| Conditions | HEK293 cells expressing human Notch1 coexpressing luciferase reporter, 20 hr incubation, chemiluminescence detection |
Why This Matters
Users seeking Notch pathway modulation should select this compound over the 7-phenyl analog, which exhibits a different target profile (PDE5) and lacks documented Notch1 inhibitory activity.
- [1] BindingDB. BDBM50541992 (CHEMBL4644426): Notch1 IC50 = 2 nM in HEK293 luciferase reporter assay. View Source
- [2] PDBj. ChemComp-PD6: 5-amino-1-butyl-7-phenyl-1,6-naphthyridin-4(1H)-one. PDB ID: 3HDZ. Formula: C18H19N3O, MW: 293.363. View Source
- [3] BindingDB. BDBM50541992: Gamma-secretase modulation IC50 = 4 nM in HEK293 cells. View Source
